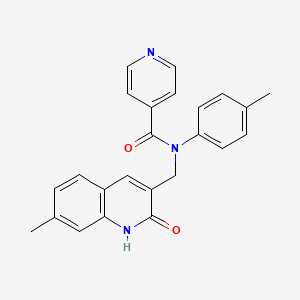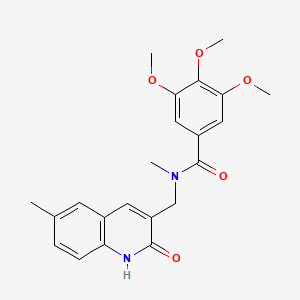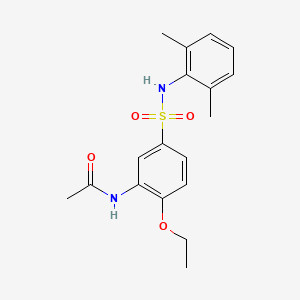
1-(4-Bromobutyl)pyrene
Vue d'ensemble
Description
1-(4-Bromobutyl)pyrene is a chemical compound that is widely used in scientific research. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) that are known to be carcinogenic and mutagenic. This compound is synthesized using a specific method and has several applications in scientific research.
Applications De Recherche Scientifique
Electroluminescent Organic Semiconductors for OLED Devices : Pyrene derivatives, like 1,3,6,8-tetrabromopyrene, have been used to create novel classes of organic semiconducting materials. These materials have been applied in OLED devices, exhibiting promising blue and green emissions and device performance (Salunke et al., 2016).
Synthesis and Applications in Electrophilic Substitution : Studies on the electrophilic substitution of monosubstituted pyrenes, including bromopyrene derivatives, have contributed to the understanding of regioselectivity and reaction mechanisms in organic synthesis (Minabe et al., 1994).
Luminescent Liquid Crystals and Gels : Ethynyl-pyrene derivatives, including those substituted with bromo pyrene, have been synthesized and used to create materials whose photoluminescence can be tuned. These materials have applications in optoelectronic devices and bio-imaging (Diring et al., 2009).
Detection of DNA Hybridization : Pyrene-functionalized polymers, synthesized from pyrene derivatives like 1-(bromomethyl)pyrene, have been used to detect DNA hybridization. These polymers can bind with single-stranded DNA to form a fluorescent complex probe, providing a method for DNA analysis (Zhang et al., 2013).
Ultrafast Nonlinear Optical Response : Mono-substituted pyrene derivatives, including those with bromo substituents, have been synthesized and shown to possess promising third-order nonlinear optical properties. These properties make them suitable for future optoelectronic and bio-imaging applications (Shi et al., 2017).
Fluorescent Probes and Polymers : Various studies have explored the use of pyrene derivatives in creating fluorescent probes and polymers, which can be used in biological research, environmental sensing, and material sciences. These derivatives include those synthesized from bromopyrene and are valuable for their photophysical properties and applications in fluorescence-based technologies (Fullove et al., 2013).
Propriétés
IUPAC Name |
1-(4-bromobutyl)pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSVGWZSPZFPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471204 | |
| Record name | Pyrene, 1-(4-bromobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117846-05-6 | |
| Record name | Pyrene, 1-(4-bromobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




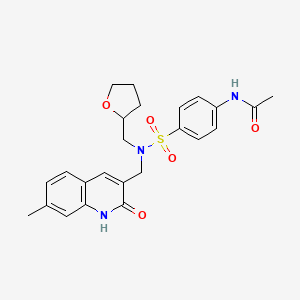
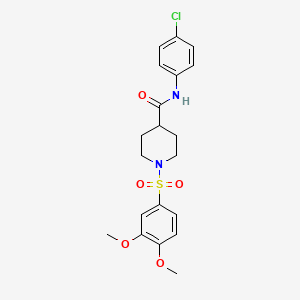
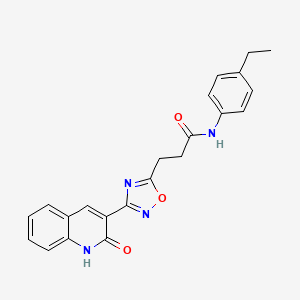
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)

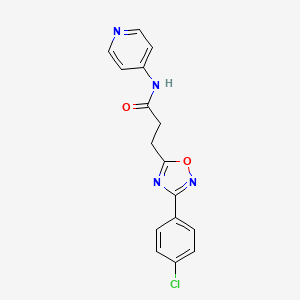
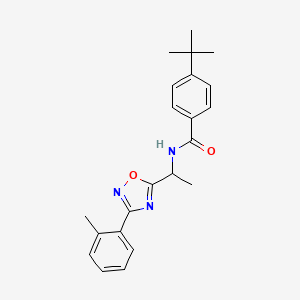
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B7686101.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B7686117.png)
